
19-Hydroxycholesterol 3-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
19-Hydroxy Cholesteryl 3-Acetate is a derivative of cholesterol, characterized by the presence of a hydroxyl group at the 19th position and an acetate group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 19-Hydroxy Cholesteryl 3-Acetate involves the esterification of 19-hydroxy cholesterol with acetic anhydride. The reaction typically occurs under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of 19-Hydroxy Cholesteryl 3-Acetate may involve similar esterification processes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity .
Types of Reactions:
Oxidation: 19-Hydroxy Cholesteryl 3-Acetate can undergo oxidation reactions, where the hydroxyl group at the 19th position is oxidized to form a ketone.
Reduction: Reduction reactions can convert the acetate group back to a hydroxyl group, yielding 19-hydroxy cholesterol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.
Major Products Formed:
Oxidation: 19-Keto Cholesteryl 3-Acetate
Reduction: 19-Hydroxy Cholesterol
Substitution: Various substituted cholesteryl derivatives depending on the nucleophile used.
科学的研究の応用
19-Hydroxy Cholesteryl 3-Acetate has diverse applications in scientific research:
作用機序
The mechanism of action of 19-Hydroxy Cholesteryl 3-Acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in cholesterol metabolism, such as acyl-CoA: cholesterol acyltransferase (ACAT) and cholesterol oxidase.
Pathways Involved: It can influence pathways related to cholesterol biosynthesis and degradation, impacting cellular cholesterol levels and membrane composition.
類似化合物との比較
Cholesteryl Acetate: Similar in structure but lacks the hydroxyl group at the 19th position.
19-Hydroxy Cholesterol: Similar but lacks the acetate group at the 3rd position.
Uniqueness: 19-Hydroxy Cholesteryl 3-Acetate is unique due to the presence of both the hydroxyl group at the 19th position and the acetate group at the 3rd position. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
特性
分子式 |
C29H48O3 |
|---|---|
分子量 |
444.7 g/mol |
IUPAC名 |
[(3S,8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48O3/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(32-21(4)31)13-16-29(22,18-30)27(24)14-15-28(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3/t20-,23+,24+,25-,26+,27+,28-,29-/m1/s1 |
InChIキー |
ZUYKAEVLUWUNMD-KVHJHAPGSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)CO)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-Thienyl)phenyl]acetamide](/img/structure/B12049132.png)
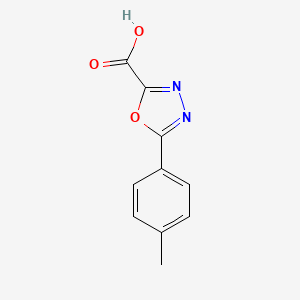
![4-hydroxy-N-(6-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049144.png)
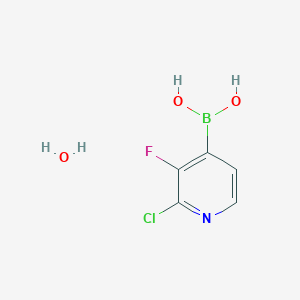

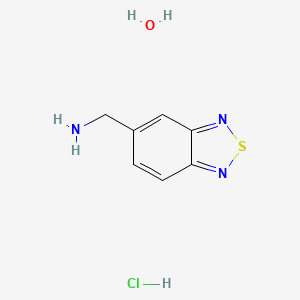
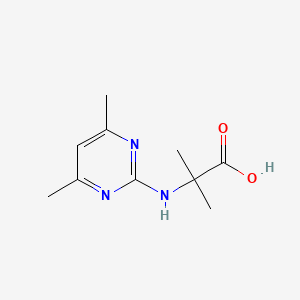
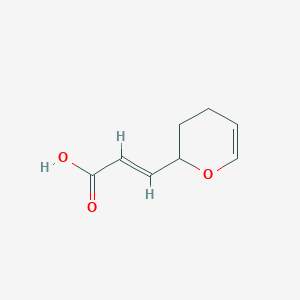
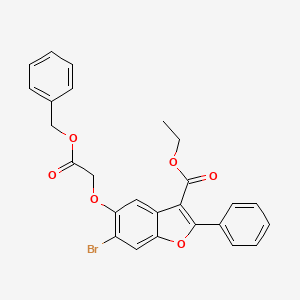
![9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide](/img/structure/B12049192.png)
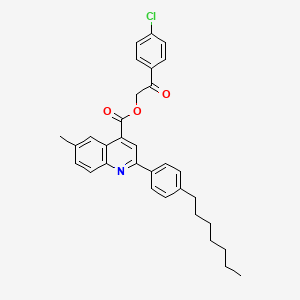
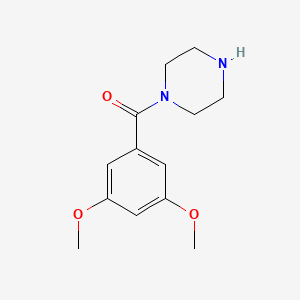

![2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12049212.png)
